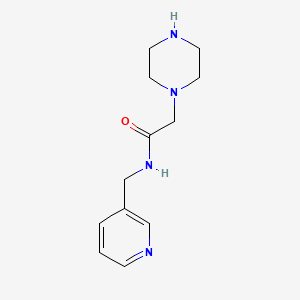

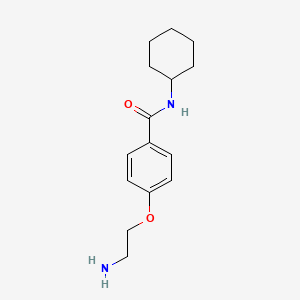

![molecular formula C12H17BrN2 B3074007 1-[(3-Bromophenyl)methyl]piperidin-4-amine CAS No. 1018617-44-1](/img/structure/B3074007.png)

1-[(3-Bromophenyl)methyl]piperidin-4-amine

Overview

Description

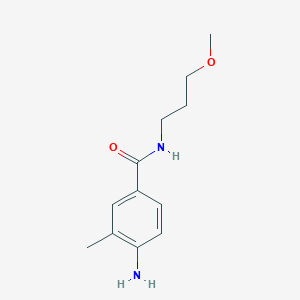

“1-[(3-Bromophenyl)methyl]piperidin-4-amine” is an organic compound with the molecular formula C12H17BrN2 . It has a molecular weight of 269.186 . The compound is typically stored at room temperature and appears as an oil .

Synthesis Analysis

The synthesis of piperidone derivatives, which include “this compound”, generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt are employed in these reactions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2 . This indicates the presence of a bromobenzyl group attached to the nitrogen atom of a piperidine ring.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 269.186 and a molecular formula of C12H17BrN2 . It appears as an oil and is typically stored at room temperature .Scientific Research Applications

Kinetics and Mechanism of Reactions : The kinetics and mechanisms of reactions involving similar compounds, such as secondary alicyclic amines, have been studied in detail. These studies provide insights into the reaction rates and pathways, which are crucial for understanding how 1-[(3-Bromophenyl)methyl]piperidin-4-amine behaves in chemical reactions (Castro et al., 1999).

Synthesis of Complex Organic Molecules : Research has been conducted on the synthesis of complex organic molecules, including derivatives of bromophenyl and piperidine, which are relevant to the structure of this compound. This includes studies on Stevens rearrangement of quaternary ammonium salts and vacuum distillation to form compounds with high yields (Chukhajian et al., 2020).

Schiff Base Formation : A Schiff base of a compound structurally similar to this compound has been synthesized and characterized. This involves refluxing equivalent amounts of a related amine with 3-bromobenzaldehyde, a process which could potentially be applied to this compound (Warad et al., 2016).

Palladium-Catalyzed Amination : The amination of meso-bromophenyl(polyalkyl)porphyrins, which is a related process, has been studied. This research shows how palladium-catalyzed reactions with cyclic secondary amines, including hydroxypiperidines, can produce a range of amination products (Artamkina et al., 2008).

Development of Novel Pharmaceuticals : Research into the synthesis of novel pharmaceutical compounds, including those with structures similar to this compound, has been explored. This includes the discovery of new CCR5 receptor antagonists for the treatment of HIV-1 infection (Palani et al., 2002).

Hydrogen-Bonding Patterns : Studies on the hydrogen-bonding patterns in enaminones similar to this compound have been conducted. This research helps to understand the intermolecular interactions that can influence the properties and reactivity of such compounds (Balderson et al., 2007).

Future Directions

The future directions for “1-[(3-Bromophenyl)methyl]piperidin-4-amine” and similar compounds could involve further exploration of their wide range of bioactivities . This could include more in-depth studies on their anti-HIV, 5α-reductase inhibitory, CARM1 inhibitory, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that this compound might interact with its targets in a manner similar to indole derivatives . The interaction with these targets could lead to changes in the biological activities mentioned above.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound affects multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.

Result of Action

Given the broad spectrum of biological activities associated with similar compounds, it is likely that this compound has diverse molecular and cellular effects .

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTPRKGILBRQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)

![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)

![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)

![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)